molecular formula C18H19F3N4O4S2 B11491985 methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11491985
M. Wt: 476.5 g/mol
InChI Key: NPCPBORLJLXCHJ-UHFFFAOYSA-N
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Description

Methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step organic synthesis

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a triazine precursor reacts with the benzothiazole intermediate.

    Addition of Piperidine and Methylsulfonyl Groups: The final steps involve the addition of piperidine and methylsulfonyl groups through nucleophilic substitution and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features make it a candidate for binding to specific biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent could be explored through various biological assays.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and piperidino groups may enhance its binding affinity to these targets, while the triazine and benzothiazole rings provide a rigid framework that can interact with specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylsulfonyl)-2-(trifluoromethyl)benzoate: Similar in having the methylsulfonyl and trifluoromethyl groups but lacks the triazine and piperidino rings.

    8-(Methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole: Similar but without the methyl ester group.

Uniqueness

The uniqueness of methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the triazine and benzothiazole rings, along with the piperidino and trifluoromethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19F3N4O4S2

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 8-methylsulfonyl-4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C18H19F3N4O4S2/c1-29-14(26)17(18(19,20)21)22-15(24-8-4-3-5-9-24)25-12-7-6-11(31(2,27)28)10-13(12)30-16(25)23-17/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

NPCPBORLJLXCHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C(N2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1)N4CCCCC4)C(F)(F)F

Origin of Product

United States

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